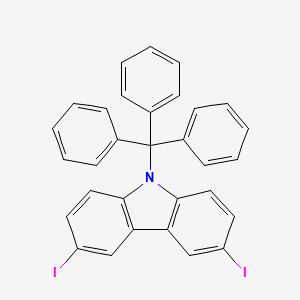
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole is a halogenated carbazole derivative Carbazoles are a class of heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole typically involves the iodination of 9-(triphenylmethyl)-9H-carbazole. The process can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Acetic acid or dichloromethane
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Sodium azide, copper(I) iodide, and dimethyl sulfoxide (DMSO) at 80°C.
Oxidation Reactions: Potassium permanganate in acetone at room temperature.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in tetrahydrofuran (THF) at reflux temperature.
Major Products Formed
Substitution Reactions: 3,6-diazido-9-(triphenylmethyl)-9H-carbazole
Oxidation Reactions: 3,6-dioxo-9-(triphenylmethyl)-9H-carbazole
Coupling Reactions: 3,6-diaryl-9-(triphenylmethyl)-9H-carbazole
Wissenschaftliche Forschungsanwendungen
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Materials Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Wirkmechanismus
The mechanism of action of 3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole involves its ability to interact with various molecular targets:
DNA Intercalation: The planar structure of the carbazole core allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting replication.
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases by stabilizing the enzyme-DNA complex, preventing the relaxation of supercoiled DNA.
Electron Transport: In organic electronics, the compound facilitates electron transport due to its high electron affinity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,6-Diiodo-9-phenylcarbazole
- 3,6-Di(N-diphenylamino)-9-phenylcarbazole
- 3,6-Diiodo-9-ethylcarbazole
Uniqueness
3,6-Diiodo-9-(triphenylmethyl)-9H-carbazole is unique due to the presence of the triphenylmethyl group, which enhances its solubility and stability compared to other carbazole derivatives. This modification also improves its electron-transporting properties, making it more suitable for applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
113947-44-7 |
|---|---|
Molekularformel |
C31H21I2N |
Molekulargewicht |
661.3 g/mol |
IUPAC-Name |
3,6-diiodo-9-tritylcarbazole |
InChI |
InChI=1S/C31H21I2N/c32-25-16-18-29-27(20-25)28-21-26(33)17-19-30(28)34(29)31(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-21H |
InChI-Schlüssel |
QRRVCONCVSKHFZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C5=C(C=C(C=C5)I)C6=C4C=CC(=C6)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


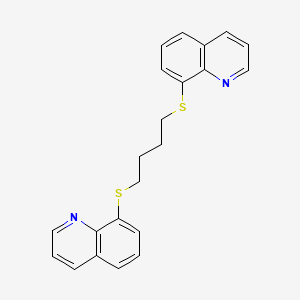
![3,3-Diphenyl-6-thia-3-silabicyclo[3.1.0]hexane](/img/structure/B14300282.png)
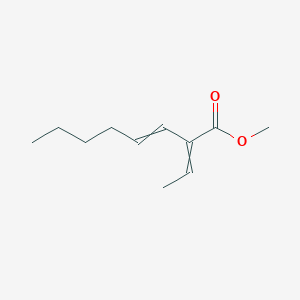
![4-amino-1-[(1R,4R,5R)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one](/img/structure/B14300284.png)
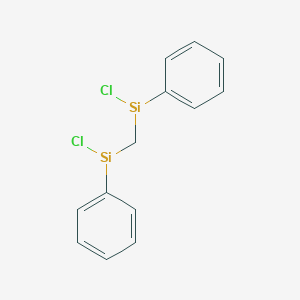
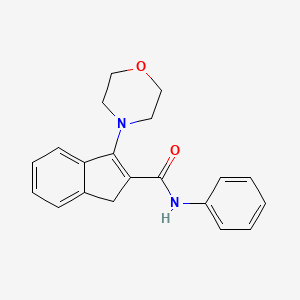
![spiro[2,3-dihydro-1H-naphthalene-4,3'-cyclohexane]-1'-one](/img/structure/B14300302.png)
![1-methyl-3-[(1R)-1,2,2-trimethylcyclopentyl]benzene](/img/structure/B14300328.png)

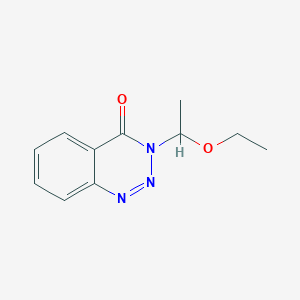
![6-Ethenyl-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14300338.png)
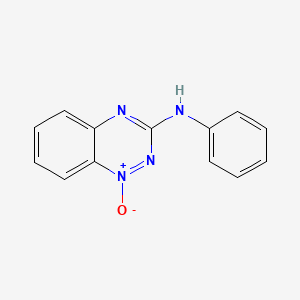
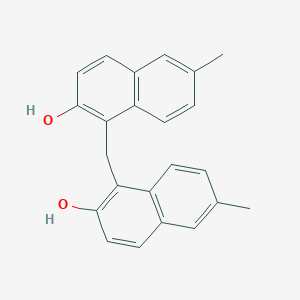
![Acetamide, N-[3-[3-[4-(2-pyridinyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14300348.png)
